((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol ((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 117858-82-9
VCID: VC20861031
InChI: InChI=1S/C15H21NO3/c1-15(2)18-13-9-16(12(10-17)14(13)19-15)8-11-6-4-3-5-7-11/h3-7,12-14,17H,8-10H2,1-2H3/t12-,13+,14-/m1/s1
SMILES: CC1(OC2CN(C(C2O1)CO)CC3=CC=CC=C3)C
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol

CAS No.: 117858-82-9

Cat. No.: VC20861031

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol - 117858-82-9

Specification

CAS No. 117858-82-9
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name [(3aR,4R,6aS)-5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methanol
Standard InChI InChI=1S/C15H21NO3/c1-15(2)18-13-9-16(12(10-17)14(13)19-15)8-11-6-4-3-5-7-11/h3-7,12-14,17H,8-10H2,1-2H3/t12-,13+,14-/m1/s1
Standard InChI Key AUVSIAZDYGROKK-HZSPNIEDSA-N
Isomeric SMILES CC1(O[C@H]2CN([C@@H]([C@H]2O1)CO)CC3=CC=CC=C3)C
SMILES CC1(OC2CN(C(C2O1)CO)CC3=CC=CC=C3)C
Canonical SMILES CC1(OC2CN(C(C2O1)CO)CC3=CC=CC=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator